molecular formula C18H17NO2 B2518885 1-{[(2-Phenylacetyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene CAS No. 383148-90-1

1-{[(2-Phenylacetyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene

Cat. No. B2518885
CAS RN: 383148-90-1
M. Wt: 279.339
InChI Key: JAJWWJPSUJORDV-HTXNQAPBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[(2-Phenylacetyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene, commonly known as PAT, is a chemical compound that has been widely studied for its potential applications in scientific research. PAT is a cyclic imine that has been found to exhibit a range of interesting biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Regioselectivity in Bromination

A study by Pankratov et al. (2004) explores the regioselectivity of bromination for 1-oxo-1,2,3,4-tetrahydronaphthalene derivatives. This research provides insights into the quantum chemical substantiation of bromination at alicyclic and aromatic fragments, establishing conditions for selective bromination. The findings are crucial for synthesizing non- and dibromosubstituted compounds, showing potential as stabilizing agents for cholera sera storage Pankratov et al., 2004.

Chiral Auxiliary in Asymmetric Reactions

Orsini et al. (2005) demonstrated the use of a derivative of tetrahydronaphthalene as a chiral auxiliary in Reformatsky-type reactions, highlighting its application in asymmetric synthesis. This derivative, synthesized from naphthalene, facilitated the production of α-bromoacyloxazolidinone and carbonyl compounds, showcasing its utility in enhancing reaction selectivity Orsini et al., 2005.

Multiferroics and Chemical Transformations

Kopský (2006) discussed the role of 1,4-epiperoxides in chemical and biological transformations, focusing on the photocatalytic production of tricyclic compounds from tetrahydronaphthalene. This research underscores the importance of specific derivatives in facilitating selective reductions and rearrangements, contributing to the understanding of multiferroic materials Kopský, 2006.

Ligand-Receptor Interaction Studies

Gatti et al. (2003) studied the conformation of tetrahydronaphthalene-based receptor ligands in solution, revealing their specific isomeric structures and binding preferences to melatonin receptor subtypes. This research highlights the potential of tetrahydronaphthalene derivatives in developing targeted therapies Gatti et al., 2003.

properties

IUPAC Name

[(E)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 2-phenylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c20-18(13-14-7-2-1-3-8-14)21-19-17-12-6-10-15-9-4-5-11-16(15)17/h1-5,7-9,11H,6,10,12-13H2/b19-17+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJWWJPSUJORDV-HTXNQAPBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(=NOC(=O)CC3=CC=CC=C3)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2/C(=N/OC(=O)CC3=CC=CC=C3)/C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501328581
Record name [(E)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 2-phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501328581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822009
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

383148-90-1
Record name [(E)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 2-phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501328581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.